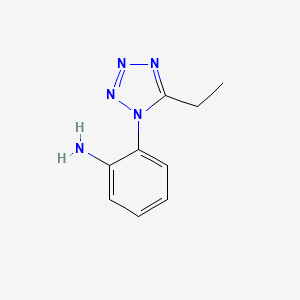

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Description

Properties

IUPAC Name |

2-(5-ethyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-9-11-12-13-14(9)8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDBAIPIRPUNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole

Bromine was added to a solution of 1-(4-acetylphenyl)-1H-tetrazole in dioxane-ether with cooling at 0–5 °C and stirring over an hour. The reaction mixture was further stirred for 2 hours with cooling, then diluted with ether and water. The ethereal layer was separated, washed with 1 M sodium bicarbonate aqueous solution, and dried over \$$Na2SO4\$$. The ether extract was distilled off to afford the targeting tetrazolyl-phenacyl bromide compound.

Synthesis of 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles

1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole was added to a solution of each thiosemicarbazone compound in ethanol, and triethylamine was added. The solution was refluxed with stirring for 4 hours and then allowed to cool. The solid was collected by filtration and crystallized from ethanol to produce the targeting tetrazole-thiazole hybrids.

Synthesis of 4-amino-3-substituted-5-(4-(1H-tetrazol-1-yl)benzoyl)-2-(phenylamino)-thiophenes

Each of the thiocarbamoyl compounds was solubilized in ethanol. Then, 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole and triethylamine were added. The mixture was refluxed for 4 hours and then cooled to 25 °C in order to form a precipitate. Finally, the solid was crystallized from tetrahydrofuran to afford the conforming tetrazole-thiophene hybrids.

Synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4-chlorophenyl)-2-oxoacetohydrazonoyl bromide

A solution of sodium nitrite in water was added dropwise into a suspension of 4-chloroaniline in conc. hydrochloric acid in a temperature range of 0–5 °C. The diazonium salt that obtained was added dropwise to a stirred solution of 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole in pyridine at 0–5 °C. The stirring was continued for an additional two hours. The solid was collected and subsequently crystallized using ethanol to furnish the targeting hydrazonoyl bromide.

Synthesis of 2-substituted-5-(4-(1H-tetrazol-1-yl)benzoyl)-3-(4-chlorophenyl)-1,3,4-thiadiazoles

A suspension of each thiocarbamoyl compound and the hydrazonoyl bromide compound was refluxed for 4 hours in dioxane and triethylamine. The solid that formed after standing overnight was collected to furnish the conforming tetrazole-thiadiazole hybrids.

[Synthesis of N-$$2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives](pplx://action/followup)

N-$$2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized from N-(2-cyanophenyl)benzamide derivatives via a [3 + 2] cycloaddition, with good yields (69–91%).

Scientific Research Applications

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aniline moiety may also contribute to its activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Structural Variations and Key Properties

Biological Activity

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a heterocyclic compound featuring a tetrazole ring attached to an aniline moiety. This unique structure endows it with various biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

IUPAC Name: this compound

CAS Number: 1156901-68-6

The presence of the ethyl group on the tetrazole ring and the amino group on the aniline moiety significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its structural components:

Tetrazole Ring:

- The tetrazole moiety can mimic carboxylate groups found in many biological molecules, allowing it to interact with enzymes and receptors.

- It participates in hydrogen bonding and π-stacking interactions that are critical in enzyme-substrate binding.

Aniline Moiety:

- The aniline group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Applications in Drug Development

Research indicates that this compound has potential as a lead compound in drug discovery. Its applications include:

Anticancer Research:

The compound has been explored for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of tetrazoles often exhibit significant anticancer properties due to their ability to interfere with cellular signaling pathways.

Antimicrobial Activity:

Preliminary studies suggest that this compound may possess antimicrobial properties. The tetrazole derivatives have been reported to show activity against various bacterial and fungal strains .

Case Studies

Recent investigations into the biological activities of tetrazole derivatives have provided insights into their mechanisms:

-

Antifungal Activity:

A study evaluated various tetrazole derivatives for their antifungal properties against resistant strains of Candida species. The results indicated that compounds similar to this compound exhibited promising antifungal efficacy . -

Enzyme Inhibition Studies:

Research has focused on the use of this compound in enzyme inhibition assays. By competing with natural substrates for binding sites on enzymes, it has been shown to modulate enzyme activity effectively.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among related compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 5-Pheyl-Tetrazole | Structure | Antimicrobial |

| 2-(4-methyl-Tetrazol)aniline | Structure | Anticancer |

| 1-Methyl-Tetrazole | Structure | Enzyme Inhibition |

The unique ethyl substitution on the tetrazole ring enhances its reactivity compared to these analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline, and what factors influence reaction efficiency?

- The compound is synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions or through nucleophilic substitution on pre-functionalized anilines. Reaction efficiency depends on temperature (typically 80–120°C), catalyst choice (e.g., ZnCl₂ for regioselectivity), and solvent polarity. Ethyl group positioning on the tetrazole ring can lead to steric hindrance, requiring optimized stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H NMR : Broad singlet for NH₂ (~δ 5.5 ppm), ethyl group signals (triplet at δ 1.3–1.5 ppm, quartet at δ 2.8–3.0 ppm).

- IR : N-H stretches (~3400 cm⁻¹), tetrazole ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 189.22 (C₉H₁₁N₅). High-resolution MS confirms purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere (N₂/Ar) to prevent oxidation. Spills require neutralization with silica-based absorbents and disposal as hazardous waste. Similar aniline derivatives exhibit skin/eye irritation, necessitating strict protocols .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence the compound’s reactivity and physical properties?

- Substituents like ethyl (electron-donating) increase tetrazole ring stability but reduce electrophilic substitution reactivity on the aniline moiety. Comparative studies show methyl groups at the 5-position lower melting points (ΔTm ≈ 20°C) due to reduced crystallinity. Electronic effects are quantified via Hammett constants (σ ≈ 0.45 for 5-ethyl) .

Q. What challenges arise in resolving crystallographic data for tetrazole-containing compounds, and how can SHELX software address these?

- Tetrazole rings exhibit rotational disorder, complicating electron density maps. SHELXL’s SIMU and DELU restraints model anisotropic displacement. For twinned data, the TWIN command refines multi-domain structures. High-resolution data (≤ 0.8 Å) and low-temperature measurements improve accuracy .

Q. How can researchers analyze contradictory bioactivity data across studies involving this compound?

- Discrepancies may stem from assay variability (e.g., MIC vs. IC₅₀) or impurities. Validate purity via HPLC (>98%), standardize protocols (e.g., fixed cell lines), and use orthogonal assays (enzymatic vs. cellular). Structural analogs (e.g., 5-methyl or fluoro derivatives) clarify structure-activity relationships .

Q. What computational methods predict the compound’s stability and reactivity in different solvents?

- DFT calculations (B3LYP/6-311+G(d,p)) model solvation effects and tautomeric equilibria. Polarizable Continuum Models (PCM) incorporate solvent dielectric constants. Simulations predict nucleophilic attack at the tetrazole’s N2 position, guiding derivatization strategies .

Methodological Recommendations

- Synthesis : Optimize cycloaddition reactions with nitriles and NaN₃ in HCl/EtOH (yield: 60–75%) .

- Crystallography : Use SHELXL’s HKLF 5 format for twinned data and ISOR restraints for disordered ethyl groups .

- Bioactivity : Pair antimicrobial assays (e.g., broth microdilution) with cytotoxicity profiling (e.g., MTT assay) to distinguish specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.